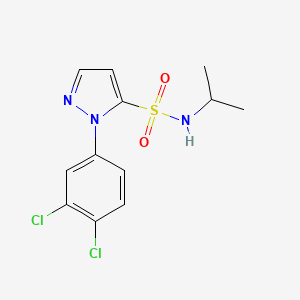
1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a dichlorophenyl group, a propan-2-yl group, and a pyrazole sulfonamide structure. This compound is often used in various fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide typically involves the reaction of 3,4-dichloroaniline with isopropyl hydrazine and sulfonyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. This can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide can be compared with similar compounds such as:
1-(3,4-dichlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
N1-(3,4-dichlorophenyl)-N3-(propan-2-yl)imidodicarbonimidicdiamide: Another related compound with distinct functional groups, resulting in unique reactivity and applications.
(2E)-1-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one: This compound has a similar dichlorophenyl group but differs in the overall structure, affecting its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting properties.
Properties
Molecular Formula |
C12H13Cl2N3O2S |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-propan-2-ylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C12H13Cl2N3O2S/c1-8(2)16-20(18,19)12-5-6-15-17(12)9-3-4-10(13)11(14)7-9/h3-8,16H,1-2H3 |
InChI Key |
RWEUZFVKPQQSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=NN1C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


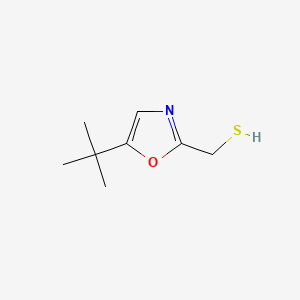

![tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13631115.png)
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
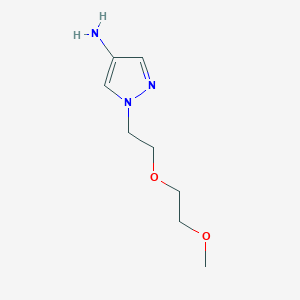
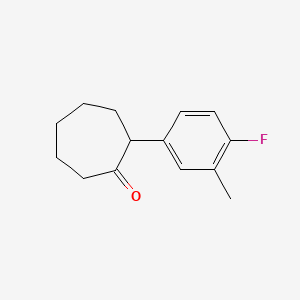
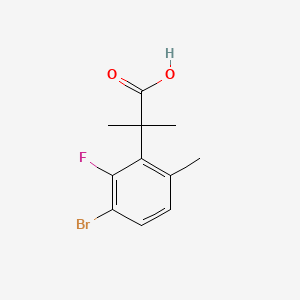
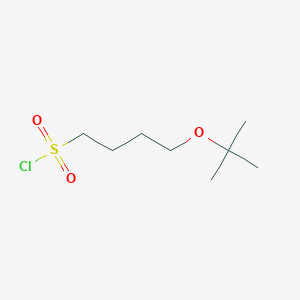
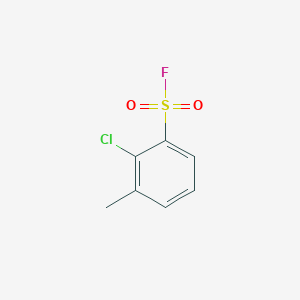
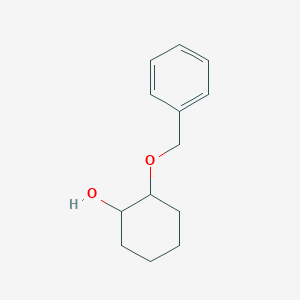
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
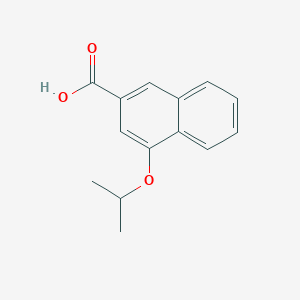
![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)

